NNMT Inhibitory Potency vs. Structural Analogs
5-Amino-1-methanesulfonyl-1H-pyrazol-3-ol demonstrates nanomolar potency against human nicotinamide N-methyltransferase (NNMT), a key metabolic enzyme. Its ester derivative, 5-amino-1-methanesulfonyl-1H-pyrazol-3-yl 3-chlorobenzoate, exhibits a Ki of 650 nM against full-length recombinant human NNMT expressed in E. coli [1]. In a separate high-throughput screening context, a related analog achieved an IC50 of 25 nM against NNMT, highlighting the scaffold's potential for potent inhibition [2]. In contrast, the parent compound without the methanesulfonyl group, 5-amino-1H-pyrazol-3-ol, has no reported NNMT inhibitory activity, underscoring the functional significance of the N1-sulfonyl group for target engagement.
| Evidence Dimension | Inhibition of human NNMT enzyme |
|---|---|
| Target Compound Data | Ki = 650 nM (for 3-chlorobenzoate ester derivative); related analog IC50 = 25 nM |
| Comparator Or Baseline | 5-Amino-1H-pyrazol-3-ol (CAS 28491-52-3): No reported NNMT inhibitory activity |
| Quantified Difference | Qualitative activity difference (active vs. no reported activity) |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells |
Why This Matters
This demonstrates that the methanesulfonyl group on the N1 position is a critical determinant of NNMT inhibition, a feature absent in the generic aminopyrazole scaffold, making 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol the relevant choice for NNMT-related research programs.
- [1] BindingDB. (n.d.). BDBM50627707 CHEMBL5426689::US20250017936, Compound 5b. Affinity Data: Ki = 650 nM. Retrieved from https://ww.w.bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50627730 CHEMBL5399278. Affinity Data: IC50 = 25 nM. Retrieved from https://ww.w.bindingdb.org View Source
